molecular formula C7H7F3N2 B12096692 3-Methyl-4-(trifluoromethyl)pyridin-2-amine

3-Methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12096692
M. Wt: 176.14 g/mol
InChI Key: OKZIPTIDUISIRO-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It features a trifluoromethyl group and a methyl group attached to a pyridine ring, making it a valuable compound in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it effective in various biological systems. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and trifluoromethyl group on the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-5(7(8,9)10)2-3-12-6(4)11/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZIPTIDUISIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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